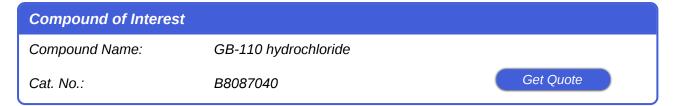


Research applications of novel compound GB-110 hydrochloride

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Application Notes and Protocols: GB-110 Hydrochloride

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Introduction

GB-110 hydrochloride is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] Tankyrases play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4][5] **GB-110 hydrochloride** exerts its anti-tumor activity by inhibiting the PARP activity of TNKS1, which leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that drive cancer cell proliferation.[5][6]

These application notes provide an overview of the utility of **GB-110 hydrochloride** in cancer research, with a focus on its application in studying Wnt/ β -catenin signaling. Detailed protocols for in vitro cell-based assays are provided to guide researchers in their investigations.

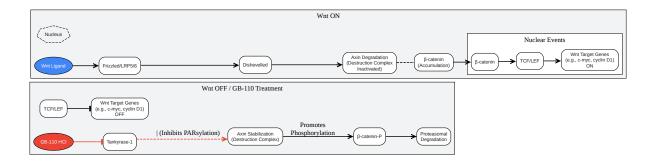
Mechanism of Action



The canonical Wnt/ β -catenin signaling pathway is tightly regulated to control cellular processes like proliferation and differentiation.[3][6] In the "off-state" (absence of a Wnt ligand), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1 α), and Glycogen Synthase Kinase 3β (GSK- 3β) phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] This keeps cytoplasmic β -catenin levels low.

Upon binding of a Wnt ligand to its receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-myc and cyclin D1, which promote cell proliferation.[3][6]

Tankyrase-1 promotes the degradation of Axin through PARsylation. By inhibiting TNKS1, **GB-110 hydrochloride** stabilizes Axin levels, thereby enhancing the activity of the β -catenin destruction complex and promoting β -catenin degradation. This leads to the downregulation of Wnt signaling, even in cancer cells with mutations that would otherwise activate the pathway.[7]





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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of **GB-110 hydrochloride**.

Quantitative Data Summary

The following table summarizes the in vitro activity of **GB-110 hydrochloride** in various cancer cell lines.

Cell Line	Cancer Type	IC50 (nM) for Cell Proliferation
COLO-205	Colorectal Carcinoma	50
SW480	Colorectal Carcinoma	75
HCT-116	Colorectal Carcinoma	120
HepG2	Hepatocellular Carcinoma	250
MCF-7	Breast Adenocarcinoma	>10,000

Table 1: In vitro anti-proliferative activity of **GB-110 hydrochloride**.

Value
5 nM
50 nM
10-fold

Table 2: Enzymatic activity and selectivity of **GB-110 hydrochloride**.

Experimental Protocols Protocol 1: Cell Proliferation Assay (MTS Assay)

This protocol describes a method to assess the effect of **GB-110 hydrochloride** on the proliferation of cancer cells.



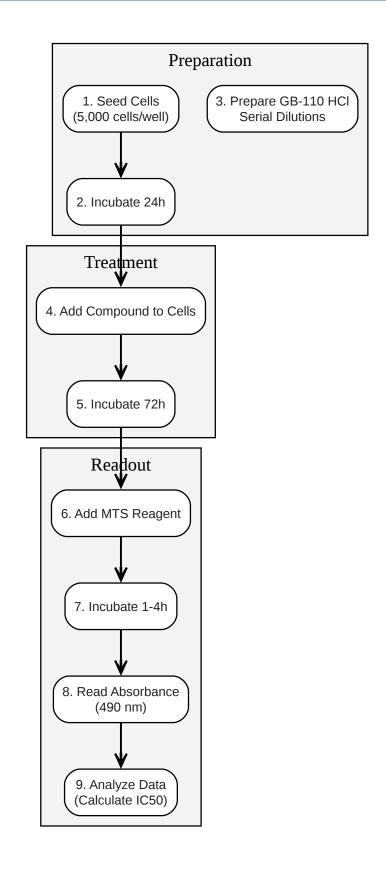
Materials:

- GB-110 hydrochloride
- Cancer cell lines (e.g., COLO-205, SW480)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare a serial dilution of **GB-110 hydrochloride** in complete growth medium.
- Remove the medium from the wells and add 100 μL of the GB-110 hydrochloride dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Add 20 μL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Caption: Workflow for the MTS cell proliferation assay.



Protocol 2: Western Blot Analysis of β-catenin Levels

This protocol details the procedure for measuring the levels of β -catenin in cancer cells following treatment with **GB-110 hydrochloride**.

Materials:

- GB-110 hydrochloride
- Cancer cell line (e.g., COLO-205)
- · 6-well cell culture plates
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-β-catenin, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Seed COLO-205 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of GB-110 hydrochloride (e.g., 0, 50, 100, 200 nM) for 24 hours.
- Lyse the cells in RIPA buffer and collect the lysates.
- Determine the protein concentration of each lysate using the BCA assay.

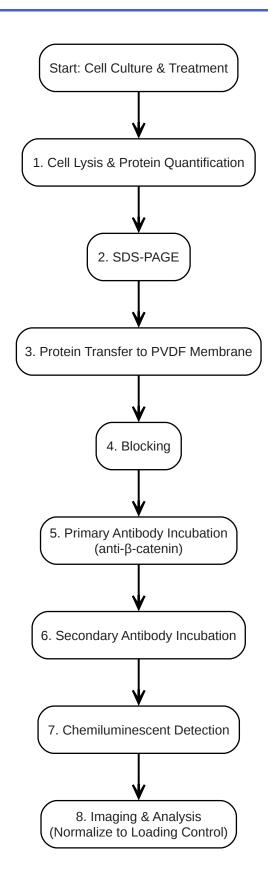
Methodological & Application





- Load equal amounts of protein (e.g., 20 μg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibody against β -catenin (e.g., 1:1000 dilution) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to normalize the results.





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Caption: Workflow for Western blot analysis of β-catenin.



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